molecular formula C12H17N5O2 B4420952 N-(2,4-dimethoxybenzyl)-1-ethyl-1H-tetrazol-5-amine

N-(2,4-dimethoxybenzyl)-1-ethyl-1H-tetrazol-5-amine

Cat. No.: B4420952
M. Wt: 263.30 g/mol
InChI Key: RGDBMGPNXQNTII-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxybenzyl)-1-ethyl-1H-tetrazol-5-amine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a tetrazole ring, which is known for its stability and versatility in chemical reactions, making it a valuable component in the synthesis of pharmaceuticals and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxybenzyl)-1-ethyl-1H-tetrazol-5-amine typically involves the reaction of 2,4-dimethoxybenzyl chloride with 1-ethyl-1H-tetrazol-5-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like sodium carbonate or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved efficiency. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product from any impurities .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxybenzyl)-1-ethyl-1H-tetrazol-5-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Bases: Sodium carbonate, potassium carbonate

    Solvents: Dichloromethane, acetonitrile

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the benzyl group, while reduction may lead to the formation of reduced tetrazole derivatives.

Scientific Research Applications

N-(2,4-dimethoxybenzyl)-1-ethyl-1H-tetrazol-5-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxybenzyl)-1-ethyl-1H-tetrazol-5-amine involves its interaction with specific molecular targets and pathways within biological systems. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

N-(2,4-dimethoxybenzyl)-1-ethyl-1H-tetrazol-5-amine can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-1-ethyltetrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O2/c1-4-17-12(14-15-16-17)13-8-9-5-6-10(18-2)7-11(9)19-3/h5-7H,4,8H2,1-3H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGDBMGPNXQNTII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=N1)NCC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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